molecular formula C15H11BrN2 B11836426 5-Bromo-1,3-diphenyl-1H-pyrazole

5-Bromo-1,3-diphenyl-1H-pyrazole

Katalognummer: B11836426
Molekulargewicht: 299.16 g/mol
InChI-Schlüssel: PTBZXKFONYCXGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1,3-diphenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and phenyl groups at the 1- and 3-positions. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural and electronic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-diphenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives. For instance, the condensation of 1,3-diphenyl-1,3-propanedione with hydrazine hydrate followed by bromination can yield the desired product .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable and efficient methods. The use of transition-metal catalysts, such as palladium or copper, can facilitate the cyclization process. Additionally, one-pot multicomponent reactions are favored for their simplicity and high yields .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1,3-diphenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused ring systems .

Wissenschaftliche Forschungsanwendungen

5-Bromo-1,3-diphenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Pyrazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Pyrazoles are used in the development of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 5-Bromo-1,3-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, pyrazole derivatives are known to inhibit certain kinases, affecting signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: Lacks the bromine atom at the 5-position.

    5-Chloro-1,3-diphenyl-1H-pyrazole: Contains a chlorine atom instead of bromine.

    3,5-Diphenyl-1H-pyrazole: Lacks the substituent at the 1-position.

Uniqueness

5-Bromo-1,3-diphenyl-1H-pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interactions with biological targets .

Eigenschaften

Molekularformel

C15H11BrN2

Molekulargewicht

299.16 g/mol

IUPAC-Name

5-bromo-1,3-diphenylpyrazole

InChI

InChI=1S/C15H11BrN2/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H

InChI-Schlüssel

PTBZXKFONYCXGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)Br)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.